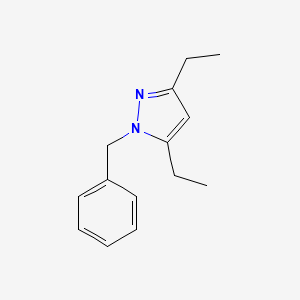
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethyl groups at positions 3 and 5, and a phenylmethyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Preparation Methods
The synthesis of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions typically include the use of solvents such as ethanol or acetic acid, and catalysts like Amberlyst-70, which offers eco-friendly attributes . Industrial production methods may involve multicomponent reactions and the use of transition-metal catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. .
Scientific Research Applications
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. Pyrazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. They may also interact with receptors, modulating signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Pyrazole, 3,5-diethyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: This compound has methyl groups instead of diethyl groups at positions 3 and 5, which may affect its reactivity and biological activity.
1H-Pyrazole, 3,5-diphenyl-: The presence of phenyl groups at positions 3 and 5 can significantly alter the compound’s properties and applications.
1H-Pyrazole, 3,5-diethyl-1-(methyl)-:
Properties
CAS No. |
168824-10-0 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-benzyl-3,5-diethylpyrazole |
InChI |
InChI=1S/C14H18N2/c1-3-13-10-14(4-2)16(15-13)11-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
BDSIJPICWXHXST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14254430.png)
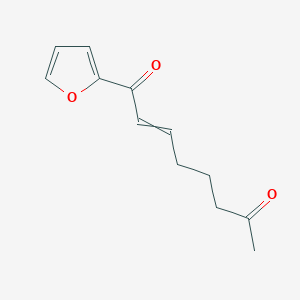
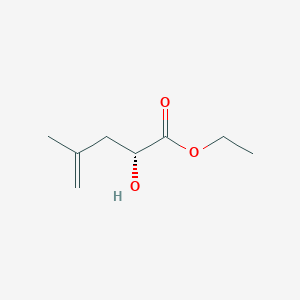
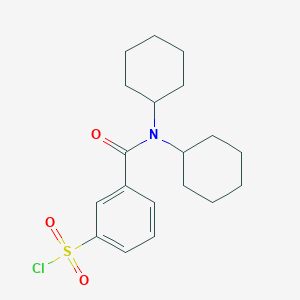
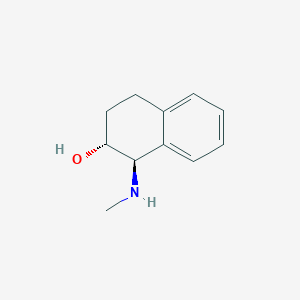
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
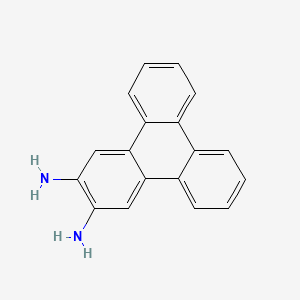
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
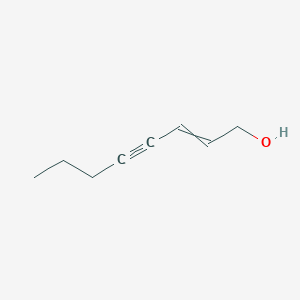
![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)
